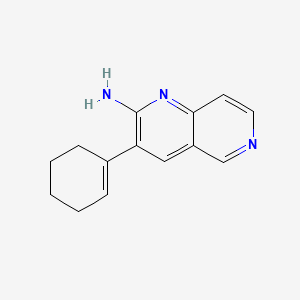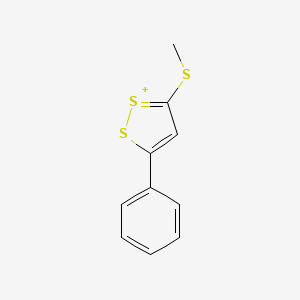![molecular formula C4H11BrHgSi B14667606 Bromo[(trimethylsilyl)methyl]mercury CAS No. 50836-98-1](/img/structure/B14667606.png)
Bromo[(trimethylsilyl)methyl]mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromo[(trimethylsilyl)methyl]mercury is a chemical compound with the molecular formula C₄H₁₁BrHgSi It is characterized by the presence of a bromine atom, a trimethylsilyl group, and a mercury atom bonded to a methyl group
准备方法
Synthetic Routes and Reaction Conditions: Bromo[(trimethylsilyl)methyl]mercury can be synthesized through the reaction of trimethylsilylmethyl lithium with mercuric bromide. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
(CH3)3SiCH2Li+HgBr2→(CH3)3SiCH2HgBr+LiBr
The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to handle the reagents and products safely.
化学反应分析
Types of Reactions: Bromo[(trimethylsilyl)methyl]mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state and forming new compounds.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired redox transformations.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in cross-coupling reactions, with solvents like THF or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organomercury derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
科学研究应用
Bromo[(trimethylsilyl)methyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds and in cross-coupling reactions.
Biology: The compound can be used to study the effects of organomercury compounds on biological systems, including their interactions with proteins and enzymes.
Medicine: Research into the potential therapeutic applications of organomercury compounds includes their use as antimicrobial agents and in the development of diagnostic tools.
Industry: It is used in the synthesis of specialty chemicals and materials, where its unique reactivity can be leveraged to create novel compounds.
作用机制
The mechanism by which Bromo[(trimethylsilyl)methyl]mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trimethylsilyl group can also influence the compound’s reactivity and stability, making it a versatile reagent in chemical synthesis.
相似化合物的比较
Methylmercury: Similar in that it contains a mercury atom bonded to a methyl group, but lacks the trimethylsilyl group.
Phenylmercury: Contains a mercury atom bonded to a phenyl group, differing in its aromatic structure.
Ethylmercury: Similar to methylmercury but with an ethyl group instead of a methyl group.
Uniqueness: Bromo[(trimethylsilyl)methyl]mercury is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other organomercury compounds may not be as effective.
属性
CAS 编号 |
50836-98-1 |
|---|---|
分子式 |
C4H11BrHgSi |
分子量 |
367.71 g/mol |
IUPAC 名称 |
bromo(trimethylsilylmethyl)mercury |
InChI |
InChI=1S/C4H11Si.BrH.Hg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q;;+1/p-1 |
InChI 键 |
SFFVVFMTIOONNU-UHFFFAOYSA-M |
规范 SMILES |
C[Si](C)(C)C[Hg]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


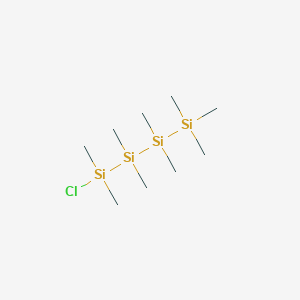
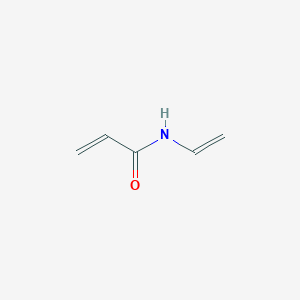
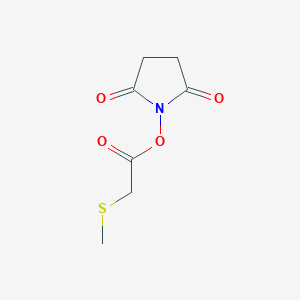
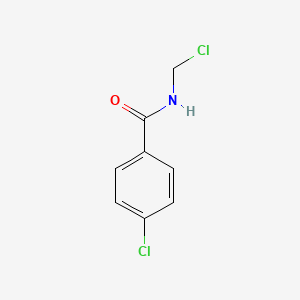
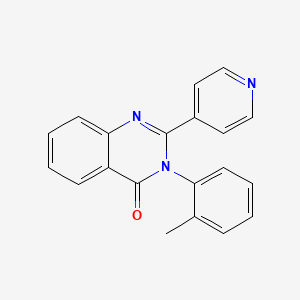
![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)


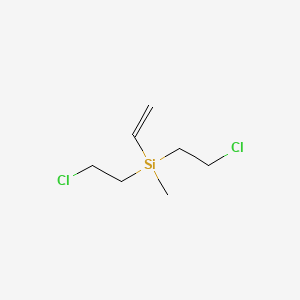

![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)
![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)
